MFCD10082605

Description

Based on analogous compounds in the MDL series (e.g., boronic acid derivatives or halogenated aromatic compounds), it is inferred to belong to a class of organoboron or halogen-substituted aromatic compounds. Such compounds are frequently utilized in cross-coupling reactions, catalysis, and pharmaceutical synthesis due to their reactivity and stability .

Properties

Molecular Formula |

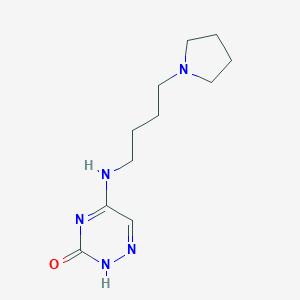

C11H19N5O |

|---|---|

Molecular Weight |

237.3 g/mol |

IUPAC Name |

5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one |

InChI |

InChI=1S/C11H19N5O/c17-11-14-10(9-13-15-11)12-5-1-2-6-16-7-3-4-8-16/h9H,1-8H2,(H2,12,14,15,17) |

InChI Key |

KUGIUJIBZQQITF-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)CCCCNC2=NC(=O)NN=C2 |

Canonical SMILES |

C1CCN(C1)CCCCNC2=NC(=O)NN=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of MFCD10082605 typically involves the construction of the pyrrolidine ring followed by the attachment of the butylamino chain and the formation of the triazinone core. One common synthetic route involves the following steps:

Formation of the pyrrolidine ring: This can be achieved through cyclization reactions of suitable precursors, such as amino alcohols or amino acids.

Attachment of the butylamino chain: This step involves the reaction of the pyrrolidine ring with a butylamine derivative under appropriate conditions.

Formation of the triazinone core: The final step involves the cyclization of the intermediate compound to form the triazinone core, which can be achieved using various cyclization agents and conditions.

Chemical Reactions Analysis

MFCD10082605 can undergo various chemical reactions, including:

Scientific Research Applications

MFCD10082605 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of MFCD10082605 involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to the modulation of various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Compound A: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL MFCD13195646)

Molecular Formula : C₆H₅BBrClO₂

Molecular Weight : 235.27 g/mol

Key Properties :

Compound B: 2-Bromo-4-nitrobenzoic acid (CAS 1761-61-1, MDL MFCD00003330)

Molecular Formula: C₇H₅BrNO₄ Molecular Weight: 246.02 g/mol Key Properties:

- Solubility : 0.687 mg/mL (0.00342 mol/L), higher than Compound A due to nitro and carboxylic acid groups .

- Lipophilicity : Log Po/w (XLOGP3) = 1.98, slightly less hydrophobic than Compound A.

- Synthetic Route : Synthesized using A-FGO catalyst in THF under reflux, emphasizing green chemistry principles .

Comparative Data Table

Functional and Application-Based Comparison

Reactivity in Cross-Coupling Reactions

- Compound A : Boronic acids like Compound A are pivotal in Suzuki-Miyaura couplings for forming carbon-carbon bonds, favored in pharmaceutical synthesis .

- Compound B : Nitro and carboxylic acid groups make it suitable for electrophilic substitutions or as a precursor in dye and agrochemical manufacturing .

- This compound : Likely shares reactivity with boronic acids or halogenated aromatics, enabling use in catalysis or polymer chemistry.

Pharmacological Potential

- Compound B : Lower bioavailability (Bioavailability Score = 0.55) limits therapeutic use but suits industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.